Journal Name:Green Materials
Journal ISSN:2049-1220
IF:3.564
Journal Website:https://www.icevirtuallibrary.com/toc/jgrma/current
Year of Origin:0
Publisher:ICE Publishing Ltd.
Number of Articles Per Year:19
Publishing Cycle:
OA or Not:Not
Preparation of coal fly ash supported high-temperature SCR catalyst by a novel alkali-acid combined activation
Green Materials ( IF 3.564 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.catcom.2023.106711
Coal fly ash (CFA) is an alternative carrier of selective catalytic reduction (SCR) catalyst, but its reactivity is usually poor. Herein, the alkali-acid combined activation was proposed to prepare the CFA-supported high-temperature SCR catalyst. The results revealed that 1.2 g/gCFA of NaOH and 0.6 g/gCFA of H2SO4 was the optimal CFA activation condition. The NaOH first destroyed the quartz crystal over the CFA, generating the Si-OH groups. Subsequently, H2SO4 enhanced the extraction of aluminates and enriched the acid sites, which promoted the standard SCR. Besides, the generated porous fragments facilitated the dispersion of Fe3+ species and improved the fast SCR.
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Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy
Green Materials ( IF 3.564 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.catcom.2023.106706
The dynamic reaction behavior (i.e., transient responses) of IR-observable adsorbed species and gaseous products obtained from transient kinetic studies provide valuable kinetic and mechanistic information, namely: the abundance of active intermediates and their reactivity distribution, the chemical structure of IR-observable active and spectator species, the sequence of their formation, and the kinetically significant and rate-determining step under reaction conditions of practical catalysis. We discuss the use of transient response data to elucidate the reaction mechanisms of several gas-solid reactions: CO/H2, CO/H2/C2H4, photocatalytic oxidation of ethanol, and the CO2-amine reaction. The IR coupled with transient kinetic techniques is especially useful for investigating the mechanisms of photocatalytic reactions because both photogenerated electrons and many adsorbed species are IR-active (exhibiting measurable IR bands), and their evolution occurs on a time scale of seconds at ambient temperature. We highlight the key features and limitations of in situ IR with transient kinetics, as well as their significance in catalyst design.
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A study of 2-, 3- and 4-methoxyphenol hydrogenation and hydrodeoxygenation over Rh/silica using deuterium
Green Materials ( IF 3.564 ) Pub Date: 2023-05-04 , DOI: 10.1016/j.catcom.2023.106683
Hydrogenation and hydrodeoxygenation (HDO) of 2-, 3- and 4- methoxyphenol was studied in the liquid phase over Rh/silica at 303–343 K and 3 barg hydrogen pressure. The order of overall reactivity was 3-methoxyphenol >2-methoxyphenol >4-methoxyphenol. The route to HDO products was direct from the aromatic species, while hydrogenation and HDO take place on different sites. When 2MP was competitively hydrogenated with 3MP, 2MP inhibited hydrogenation of 3MP but allowed HDO. Using deuterium revealed that cyclohexane was not formed from cyclohexanol and that mechanistically the route to the mono-HDO products was not the same as that to cyclohexane.
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Metal oxide-biochar supported recyclable catalysts: A feasible solution for the reduction of 4-nitrophenol in water
Green Materials ( IF 3.564 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.catcom.2023.106723
MOx-biochar (Mox = Cu, Co, Mn or Ni oxides) supported materials were prepared, characterised and tested in the reduction of 4-nitrophenol to 4-aminophenol employing sodium borohydride as reducing agent. The catalyst/reducing agent optimal ratio was determined for the copper oxide-based catalysts obtained by wet impregnation (BC1CuOx) and by an alkaline method followed by a hydrothermal treatment (BC2CuOx), as they proved to be the most active ones. The total reduction of 4NP was reached at 2.1 and 0.80 min for BC1CuOx and BC2CuOx, respectively. BC2CuOx could be reused up to five times in consecutive runs without any treatment between the cycles.
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Plasma electrolytic oxidation layers as alternative supports for metallic catalysts used in oxidation reaction for environmental application
Green Materials ( IF 3.564 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.catcom.2023.106722
In order to reduce the impact of production processes on the environment, wastes can be modified by metallic supported catalysts (MSCs). One of the techniques in preparing supports for MSCs could be Plasma Electrolytic Oxidation (PEO) process used to produce a uniform, adhesive and porous layer on the surface of metals, including Ti as the layers which are carriers for catalysts. As a result, more diverse products in terms of shape and mechanical properties, especially in comparison with ceramic based catalysts, could be produced. In this review, application of the PEO process to the production of MSCs will be presented.
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Catalysts and processes for gluconic and glucaric acids production: A comprehensive review of market and chemical routes
Green Materials ( IF 3.564 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.catcom.2023.106740
Glucaric acid and gluconic acid, compounds with diverse applications, have market values projected to reach $1.4 billion and $1.9 billion by 2028, respectively. The one-pot glucose oxidation to glucaric acid and the two-step, partial oxidation to gluconic acid present options for developing a new industrial process. This study demonstrates that gold catalysts can efficiently produce gluconic acid under basic pH conditions and mild temperature and pressure conditions. In contrast, platinum catalysts effectively generate glucaric acid through a one-pot reaction, achieving yields of up to 82% mol at slightly basic pH levels, high oxygen partial pressures, and temperatures up to 353 K. The article proposes using two reactors in series to enhance yield and efficiency. The first reactor would partially oxidize glucose to gluconic acid, while the second would facilitate the reaction to obtain glucaric acid. Overall, this article offers valuable insights into these two significant acids' market potential and production.
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A novel Schiff-based palladium-complex as a capable nanocatalyst for the green synthesis of hexahydroquinolines and benzochromenes
Green Materials ( IF 3.564 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.catcom.2023.106721
A novel Schiff-based Pd complex (Fe3O4@SiO2@CPTES@MEL@SAL@Pd) was synthesized by modification of Fe3O4 NPs with tetraethyl orthosilicate (TEOS), 3-chloropropyltriethoxysilane (CPTES), melamine (MEL) and salicylaldehyde (SAL) and further complexation with Pd(II) and characterized by various techniques.Then, the catalytic activity of the Fe3O4-supported Schiff-based Pd complex was studied in the green one-pot multicomponent condensation reactions of: i) the aldehyde, dimedone, ethyl acetoacetate and ammonium acetate (synthesis of hexahydroquinolines) and ii) the aldehyde, malononitrile and 2-hydroxynaphthalene-1,4-dione (synthesis of benzochromenes).
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Evaluation of highly active and stable SiO2 supported Fe-based catalysts for the catalytic methane decomposition into COx free hydrogen and CNTs
Green Materials ( IF 3.564 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.catcom.2023.106703
Catalytic methane decomposition is believed to be an economic and environmental friendly route for the production of COx free hydrogen and high quality carbon nanotubes. However, the development of active and stable catalysts remains a significantly challenging research topic. This study focuses on the development of highly active and stable silica-supported Fe-based catalysts for the thermal decomposition of methane into hydrogen and high quality carbon nanotubes. A series of Fe/SiO2 catalysts with varying Fe loading in the range between 25 wt% and 100 wt% were synthesized by the solution combustion synthesis (SCS) method. The synthesized catalysts were characterized by various bulk sensitive and surface sensitive analytical tools, such as SEM, XRD, HRTEM, BET and Raman spectroscopy. All supported catalysts exhibited comparatively high activity than the unsupported 100 wt% Fe (denoted as 100F) catalyst which was the least active. Moreover, the catalytic activity in terms of methane conversion, methane decomposition rate, growth activities as well as carbon yields increased with an increase in the Fe loading. At an operating temperature of 650 °C and a GHSV of 8000 h−1, the 75FS catalyst, with a composition of 75 wt%Fe/SiO2, demonstrated the highest methane decomposition rate of 0.75gCH4/g-cat.h among the investigated catalysts. Additionally, after achieving initial stability at about 120 min, this catalyst remained active throughout testing on stream for 900 min. TEM and SEM analysis of the spent catalyst showed that the supported 75FS catalyst produced multi-walled carbon nanotubes with uniform diameters of 28 nm and with Id/Ig ratio of 0.454 whereas the unsupported 100F catalyst mainly produced graphene sheets.
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Carbon monoxide+ammonia coupling denitration at low temperatures over manganese–cerium/activated carbon catalysts
Green Materials ( IF 3.564 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.catcom.2023.106700
To identify the mechanism of the low-temperature CO + NH3 coupling selective catalytic reduction (SCR) denitration process, a series of Mn–Ce/activated carbon catalysts differing in the Ce content were prepared and characterized via SEM, EDS, XRD, XPS, FTIR and evaluated in the CO + NH3 coupling SCR denitration. The results show that the denitrification rates of Mn-Ce/AC catalysts are in the order of 7Mn-3Ce/AC > 7Mn-5Ce/AC > 7Mn-1Ce/AC at a temperature range of 150 °C–300 °C and an oxygen content of 9%. A moderate Ce content provides a smooth catalyst surface with a homogeneous distribution of metal particles and pores, resulting in the optimization of the physical and chemical performance of the Mn-based catalyst. As a result, more active oxygen species and lattice defects are formed, which promoted the dispersion of active components on the catalyst surface, increased the adsorption sites of CO and NH3, and provided more active sites for denitration reaction. Mn4+ and Ce3+ both increased to varying degrees, and oxygen-containing functional groups carboxyl and lactone groups increased, which promoted the synergistic reaction between MnCe, enhancing the NO adsorption and conversion rate. At 150 °C–250 °C, the CO + NH3 coupling denitration is mainly governed by physical adsorption, whereas chemical adsorption is the predominant mechanism at 250 °C–300 °C. The denitration process includes four stages: reaction gas adsorption, adsorption molecular dissociation, catalytic denitration of metal active components and product desorption.
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The steam reforming of acetol on Ni/La2O3-Al2O3 studied by transient and isotopic methods
Green Materials ( IF 3.564 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.catcom.2023.106696
Operando-SSITKA (Mass spectrometry-DRIFTS) and other isotopic experiments were employed to investigate the steam reforming of acetol on 10-wt% Ni/La2O3-Al2O3 at 500 °C. A large concentration (1  1) participates in the reaction path of H2 formation, while a significantly larger amount (H-content larger than 1.4 mmol H g−1) appeared as inactive species. The nature of the majority of active intermediates comprised of -CHx and -CxHy formed on both the Ni and support phases, and which are associated with a small mean rate constant (kapp = 0.075 min−1) towards H2(g) formation (D2O-SSITKA).
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 GREEN & SUSTAINABLE SCIENCE & TECHNOLOGY 绿色可持续发展技术4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.00 5 Science Citation Index Expanded Not
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